
(S)-2-(4-Nitrobenzamido)pentanedioic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to (S)-2-(4-Nitrobenzamido)pentanedioic acid often involves multistep chemical reactions, starting from commercially available building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid serves as a versatile starting material for constructing various heterocyclic scaffolds, indicating potential pathways for synthesizing related nitrobenzamido compounds through heterocyclic oriented synthesis (HOS) (Křupková et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds, such as (4S)-5-(2-Methoxy-2-oxoethylamino)-5-oxo-4-(3,4,5-trimethoxybenzamido) Pentanoic Acid, has been determined using single-crystal X-ray diffraction, showcasing the potential for detailed structural analysis of this compound (Wen, 2005).
Chemical Reactions and Properties
The reactivity and functional group transformations of similar compounds have been explored in various studies. For example, nitrobenzamide derivatives undergo metabolic reduction to nitroso derivatives, which can induce cell death in tumor cells, suggesting that this compound may participate in similar chemical reactions with biological relevance (Mendeleyev et al., 1995).
Physical Properties Analysis
The physical properties of compounds can be inferred from similar chemical structures. For instance, studies on molecular salts and cocrystals of nitrobenzoic acid derivatives provide insights into crystal engineering approaches, solubility, and stability, which are relevant for understanding the physical characteristics of this compound (Oruganti et al., 2017).
Chemical Properties Analysis
The chemical behavior, such as reactivity with thiols or amidation processes, can be studied through the synthesis and reactions of closely related compounds. For example, the reaction of nitro-thiocyanatobenzoic acid with thiol groups highlights potential chemical properties and reactivities that could be analogous in this compound derivatives (Price, 1976).
Scientific Research Applications
Antineoplastic Activity : Various derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid, a related compound, have been synthesized and evaluated for their antineoplastic activity both in vitro and in vivo, showing promising results against human cell lines and in mice models (Dutta, Ray, & Nagarajan, 2014). Similarly, other derivatives showed encouraging antineoplastic activity, suggesting potential for cancer treatment (Dutta, Ravali, Ray, & Nagarajan, 2015).
PET Imaging Agents for Tumor Detection : F-18 labeled fluoroarylvaline derivatives, including a compound structurally related to (S)-2-(4-Nitrobenzamido)pentanedioic acid, have been developed as potential PET imaging agents for tumor detection, demonstrating superior tumor/blood and tumor/brain ratios compared to other compounds (Qiao et al., 2009).
PSMA-Targeted Imaging Agent for Prostate Cancer : An F-18 labeled phosphoramidate peptidomimetic based on a similar structure has been evaluated as a new prostate-specific membrane antigen–targeted imaging agent, showing promise for detecting PSMA+ prostate tumors (Lapi et al., 2009).
Enhanced Brain Delivery : Research on 2-(Phosphonomethyl)pentanedioic acid, a structurally related compound, has shown improved brain delivery for treatment in neurological and psychiatric disorders (Nedelcovych et al., 2017).
Application in Organic Syntheses : Pentanedinitrile-2,4-dinitronates, derived from similar compounds, have been investigated for their antitumor activity, indicating the potential use of these derivatives in organic syntheses and pharmacological applications (Nishiwaki et al., 1999).
Photolytic Cleavage of DNA : Nitrobenzamido ligands linked to 9-aminoacridines, closely related to this compound, have been used in photolytic cleavage of DNA, potentially contributing to research in molecular biology and pharmacology (Nielsen et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “(S)-2-(4-Nitrobenzamido)pentanedioic acid” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
properties
IUPAC Name |
(2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O7/c15-10(16)6-5-9(12(18)19)13-11(17)7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,17)(H,15,16)(H,18,19)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJZBJAFCSWMKC-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296919 | |
| Record name | N-(4-Nitrobenzoyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6758-40-3 | |
| Record name | N-(4-Nitrobenzoyl)-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6758-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Nitrobenzoyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-nitrobenzoyl)-L-glutamic acid hemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of p-Nitrobenzoyl-L-glutamic acid in the synthesis of methotrexate?
A: p-Nitrobenzoyl-L-glutamic acid is a key intermediate in one of the established synthetic routes for methotrexate []. The process involves a multi-step reaction where p-Nitrobenzoyl-L-glutamic acid is first synthesized from p-nitrobenzoylchloride and L-glutamic acid. It is then esterified to diethyl-N(p-methylaminobenzoyl)-L-glutamate. This ester subsequently reacts with 2,4-diamino-6-chloromethylpteridine hydrochloride to yield the final product, methotrexate [].
Q2: Has p-Nitrobenzoyl-L-glutamic acid been studied in the context of catalysis?
A: There is research focused on developing catalysts specifically for the hydrogenation of p-Nitrobenzoyl-L(+)-glutamic acid []. While details regarding the catalytic applications were not elaborated upon in the abstract, this research highlights the interest in modifying this compound, potentially into derivatives with different pharmacological or chemical properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



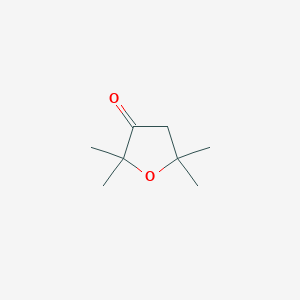
![Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B58172.png)


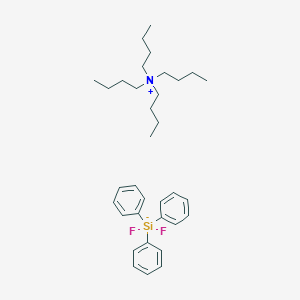


![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)
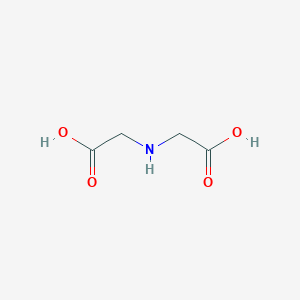


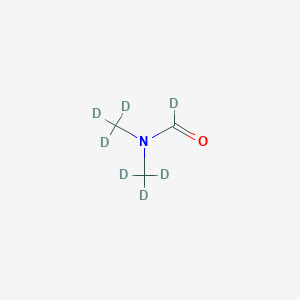
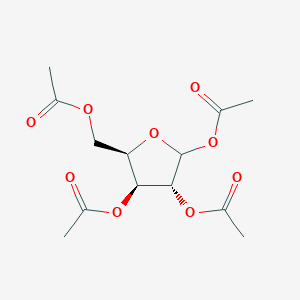
![2-Oxa-7-azaspiro[3.5]nonane](/img/structure/B58213.png)